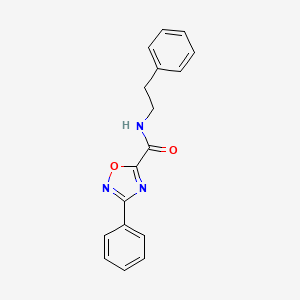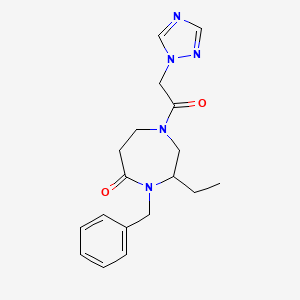
N-(3,5-dichlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in scientific research as a tool to study the central nervous system.
作用机制
N-(3,5-dichlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide acts as an agonist of the serotonin receptor 5-HT1B and 5-HT2C, which leads to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased feelings of euphoria and alertness. N-(3,5-dichlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has also been shown to decrease food intake and increase physical activity in animal studies.
实验室实验的优点和局限性
N-(3,5-dichlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and its effects on the central nervous system are well-characterized. However, N-(3,5-dichlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide also has several limitations. Its effects on the central nervous system can be highly variable depending on the dose and route of administration, and its effects on the cardiovascular system can be difficult to study due to its short half-life.
未来方向
There are several potential future directions for research on N-(3,5-dichlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide. One area of interest is the development of more selective agonists for the serotonin receptor 5-HT2C, which could have potential therapeutic applications for the treatment of obesity and other metabolic disorders. Another area of interest is the development of N-(3,5-dichlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide analogs with improved pharmacokinetic properties, which could lead to more effective treatments for a range of neurological and psychiatric disorders.
合成方法
The synthesis of N-(3,5-dichlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide involves the reaction of 1-(3,5-dichlorophenyl)piperazine with tetrahydro-2-furanone in the presence of a carbonylating agent such as phosgene or triphosgene. The resulting product is then purified through recrystallization or chromatography.
科学研究应用
N-(3,5-dichlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been used extensively in scientific research to study the central nervous system. It has been shown to act as an agonist of the serotonin receptor 5-HT1B and 5-HT2C, which are involved in the regulation of mood, appetite, and sleep. N-(3,5-dichlorophenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has also been used to study the effects of serotonin on the cardiovascular system and the regulation of body temperature.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O3/c17-11-8-12(18)10-13(9-11)19-16(23)21-5-3-20(4-6-21)15(22)14-2-1-7-24-14/h8-10,14H,1-7H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBUPFKRBJNNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5463629.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)pentanamide](/img/structure/B5463633.png)
![2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B5463640.png)

![[(4-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)thio]acetic acid](/img/structure/B5463653.png)

![3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5463663.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5463666.png)
![N-(4-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5463682.png)
![7-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5463685.png)

![2-[2-(4-methoxyphenyl)vinyl]-5,7-dinitro-1,3-benzoxazole](/img/structure/B5463706.png)

![2-({4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5463710.png)